Cabotegravir - 1051375-10-0

Cabotegravir

Catalog Number: EVT-262446
CAS Number: 1051375-10-0
Molecular Formula: C19H17F2N3O5
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cabotegravir is an integrase strand transfer inhibitor (INSTI) developed for the treatment and prevention of HIV-1 infection. [] It is an analog of dolutegravir. [] Cabotegravir distinguishes itself from other INSTIs through its long half-life, allowing for its formulation into a long-acting nanosuspension for parenteral administration. [] This characteristic has enabled the development of both oral tablets for short-term lead-in therapy and long-acting (LA) injectable formulations for intramuscular dosing. []

Future Directions

1. Optimization of Dosing Regimens:- Further research is needed to optimize dosing regimens for both HIV-1 treatment and PrEP, considering factors such as patient characteristics, adherence, and the potential for drug resistance. [, , ]

2. Management of Drug-Drug Interactions:- Continued investigation is needed to better understand and manage potential drug-drug interactions with Cabotegravir LA, particularly with medications known to induce or inhibit UGT1A1. [, ]

3. Exploring New Applications:- The potential therapeutic benefits of Cabotegravir in other diseases, such as melanoma, warrant further investigation and could lead to new clinical applications. []

4. Development of New Formulations:- Research into alternative long-acting formulations, such as subcutaneous injections or implants, could further enhance the convenience and acceptability of Cabotegravir-based therapy. [, ]

Dolutegravir

Compound Description: Dolutegravir, like Cabotegravir, belongs to the integrase strand transfer inhibitor (INSTI) class of antiretroviral drugs. It is used in combination with other antiretroviral agents for treating HIV-1 infection. []

Relevance: Dolutegravir shares structural similarities with Cabotegravir and is often used as a comparator drug in clinical trials evaluating the efficacy and safety of long-acting Cabotegravir formulations. []

Bictegravir

Compound Description: Bictegravir is another second-generation INSTI used in combination with other antiretroviral agents for HIV-1 treatment. []

Relevance: Structurally similar to Cabotegravir, Bictegravir exhibits comparable activity against HIV-1. Research indicates that individuals previously exposed to Raltegravir might show reduced susceptibility to both Bictegravir and Cabotegravir. []

Rilpivirine

Compound Description: Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretroviral drugs for HIV-1 treatment. [] It is often combined with Cabotegravir in long-acting injectable formulations.

Relevance: Rilpivirine, in conjunction with Cabotegravir, forms the first FDA-approved long-acting injectable program for HIV treatment. This combination demonstrates efficacy in maintaining virologic suppression in HIV-positive individuals. [, ]

Efavirenz

Compound Description: Efavirenz is a first-generation NNRTI used in combination with other antiretroviral agents for HIV-1 treatment. []

Relevance: In clinical trials like the LATTE study, Cabotegravir plus Rilpivirine demonstrated superior efficacy rates compared to Efavirenz combined with two nucleoside reverse-transcriptase inhibitors (NRTIs) for up to 96 weeks in treatment-naive adults with HIV-1. []

Tenofovir Disoproxil Fumarate (TDF)

Compound Description: TDF is a nucleoside reverse-transcriptase inhibitor (NRTI) commonly used in combination with Emtricitabine for HIV pre-exposure prophylaxis (PrEP) and treatment. []

Relevance: Long-acting injectable Cabotegravir has demonstrated superior efficacy compared to daily oral TDF-Emtricitabine for HIV-1 PrEP, particularly in reducing the risk of HIV infection. [, ]

Emtricitabine (FTC)

Compound Description: Emtricitabine is an NRTI often used with TDF for HIV-1 PrEP and treatment. []

Relevance: In clinical trials, long-acting injectable Cabotegravir outperformed daily oral TDF-Emtricitabine in preventing HIV infection, particularly in men who have sex with men and transgender women. []

Cabotegravir Glucuronide (M1)

Compound Description: Cabotegravir Glucuronide (M1) is the primary metabolite of Cabotegravir, formed through glucuronidation primarily by UGT1A1 and UGT1A9 enzymes. []

Relevance: While Cabotegravir remains the major component in plasma, its glucuronide metabolite (M1) is predominantly found in urine, indicating the significant role of glucuronidation in Cabotegravir metabolism. []

Overview

Cabotegravir is a potent integrase inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. It functions by blocking the integrase enzyme, which is crucial for the integration of viral DNA into the host cell's genome. This compound has garnered attention due to its long-acting formulation, which allows for less frequent dosing compared to traditional antiretroviral therapies. Cabotegravir is classified as a second-generation integrase strand transfer inhibitor, demonstrating a high barrier to resistance and effective viral suppression in clinical settings.

Source and Classification

Cabotegravir was developed by GlaxoSmithKline and is derived from modifications of earlier integrase inhibitors. It belongs to the class of compounds known as pyridones and is specifically categorized under integrase inhibitors due to its mechanism of action against HIV. The compound is often used in combination with other antiretroviral agents to enhance therapeutic efficacy and minimize the risk of resistance development.

Synthesis Analysis

Methods and Technical Details

The synthesis of cabotegravir involves several key steps that utilize various chemical reactions. A notable method includes a three-step synthetic strategy that enhances yield and efficiency:

  1. Starting Material: The synthesis typically begins with 4-methoxyacetoacetic acid methyl ester.
  2. Key Reactions: The process includes cyclization, alkylation, and deprotection steps, utilizing reagents such as sodium hydroxide and palladium catalysts.
  3. Final Product Isolation: The final product is isolated through crystallization or filtration, often requiring purification techniques like chromatography to achieve the desired purity levels .

Technical Details

Recent advancements have introduced novel synthetic routes that incorporate 1,2,3-triazole derivatives into cabotegravir's structure, enhancing its biological activity against cancer cells while maintaining its antiviral properties . These derivatives are synthesized by reacting terminal alkyne compounds with azides, followed by further modifications to optimize their pharmacological profiles.

Molecular Structure Analysis

Structure and Data

Cabotegravir's molecular formula is C_{15}H_{14}F_{2}N_{4}O_{4}S, with a molecular weight of approximately 362.35 g/mol. Its structure features a pyridone core with various substituents that contribute to its biological activity. The compound exhibits a rigid planar conformation, which is essential for its interaction with the integrase enzyme.

Structural Characteristics

  • Planarity: The planar structure facilitates effective binding to the target enzyme.
  • Substituents: Fluorine atoms enhance lipophilicity, improving cellular uptake and bioavailability .
Chemical Reactions Analysis

Reactions and Technical Details

Cabotegravir can undergo various chemical reactions that modify its structure for improved efficacy or reduced toxicity:

  1. Hydrolysis: Involves the cleavage of ester bonds under acidic or basic conditions.
  2. Alkylation: Utilizes alkyl halides to introduce new functional groups.
  3. Reduction Reactions: Can convert ketones to alcohols, altering solubility and reactivity profiles .

These reactions are critical for synthesizing derivatives that may exhibit enhanced antiviral or anticancer activities.

Mechanism of Action

Process and Data

Cabotegravir's mechanism of action primarily involves inhibiting the integrase enzyme, which is responsible for integrating viral DNA into the host genome. This inhibition prevents the replication cycle of HIV from proceeding:

  1. Binding: Cabotegravir binds to the active site of integrase.
  2. Blocking Integration: By preventing the integration of viral DNA, it effectively reduces viral load in infected individuals.
  3. Resistance Profile: The compound has shown a high barrier to resistance due to its unique binding characteristics .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cabotegravir typically appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits good stability under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values indicate its ionization state at physiological pH, affecting absorption and distribution within biological systems .
Applications

Scientific Uses

Cabotegravir is primarily used in HIV treatment regimens, particularly in long-acting injectable formulations that provide sustained viral suppression with less frequent dosing (monthly or bi-monthly). Additionally, research into cabotegravir derivatives has expanded its potential applications beyond HIV treatment:

  • Anticancer Activity: Studies have demonstrated promising results for cabotegravir derivatives in inhibiting tumor cell proliferation, particularly in hepatocellular carcinoma models .
  • Preventive Use: Ongoing research explores its use as pre-exposure prophylaxis (PrEP) for HIV-negative individuals at high risk of infection.

Properties

CAS Number

1051375-10-0

Product Name

Cabotegravir

IUPAC Name

(3R,6S)-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide

Molecular Formula

C19H17F2N3O5

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1

InChI Key

WCWSTNLSLKSJPK-LKFCYVNXSA-N

SMILES

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Solubility

Soluble in DMSO, not in water

Synonyms

S/GSK1265744; S/GSK 1265744; S/GSK-1265744; GSK744; GSK-744; GSK 744; Cabotegravir.

Canonical SMILES

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Isomeric SMILES

C[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.